2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Studies
- Hydrogen Bonding Analysis: A study by Dobbin et al. (1993) analyzed hydrogen bonding in similar compounds, demonstrating significant hydrogen bonding in DMSO solution and through X-ray crystallography. This research is crucial for understanding the molecular interactions and stability of such compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Synthesis and Characterization
- Efficient Synthesis Methods: M’hamed (2015) developed a high-yielding one-pot ball milling method for synthesizing new derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid under solvent-free and catalyst-free conditions, highlighting environmental and economic advantages (M’hamed, 2015).
- Novel Compound Synthesis: Zhao Jing-gui (2005) synthesized a novel compound of 2-oxo-1,2-dihydropyridine-1-acetic acid, characterized by elemental analysis, IR spectrum, and X-ray diffraction, contributing to the understanding of its structural properties (Zhao Jing-gui, 2005).
Spectroscopic Properties and Quantum Studies
- Spectroscopic Analysis: Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of similar compounds using various techniques and quantum chemical methods. This study aids in understanding the molecular behavior and potential applications of these compounds (Devi, Bishnoi, & Fatma, 2020).
Photophysical Properties
- Photophysical Property Study: Shatsauskas et al. (2019) developed methods to prepare derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid and studied their photophysical properties, revealing insights into their structure and photophysical characteristics (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019).
Properties
IUPAC Name |
2-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(12(16)17)4-2-6-14(11)8-9-3-1-5-13-7-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZRRKIEIRGXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624538 | |
Record name | 2-Oxo-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954225-20-8 | |
Record name | 2-Oxo-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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